ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate
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Overview
Description
Ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Benzylidene Formation: The benzylidene moiety can be formed through a condensation reaction between an aldehyde and a ketone or ester.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazole ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Condensation: The benzylidene moiety can undergo further condensation reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate could be explored for its therapeutic potential. Its structural features suggest it could act as an enzyme inhibitor or receptor modulator.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, altering their activity. The trifluoromethyl group may enhance its binding affinity and stability, while the pyrazole ring could facilitate interactions with various biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4Z)-4-(4-hydroxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate: Lacks the methoxy group.
Ethyl 4-[(4Z)-4-(4-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate: Lacks the hydroxy group.
Ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate: Lacks the trifluoromethyl group.
Uniqueness
The presence of both hydroxy and methoxy groups, along with the trifluoromethyl group, makes ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate unique. These functional groups can significantly influence its chemical reactivity and biological activity, providing a distinct advantage over similar compounds.
Properties
Molecular Formula |
C21H17F3N2O5 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
ethyl 4-[(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate |
InChI |
InChI=1S/C21H17F3N2O5/c1-3-31-20(29)13-5-7-14(8-6-13)26-19(28)15(18(25-26)21(22,23)24)10-12-4-9-16(27)17(11-12)30-2/h4-11,27H,3H2,1-2H3/b15-10- |
InChI Key |
RNBSBUZWNWGNJK-GDNBJRDFSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/C(=N2)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)C(=N2)C(F)(F)F |
Origin of Product |
United States |
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